An In-Depth Technical Guide to the Physicochemical Properties and Solvent Solubility of Ethyl 3-aminonaphthalene-1-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties and Solvent Solubility of Ethyl 3-aminonaphthalene-1-carboxylate
Preamble: Navigating the Data Landscape for Ethyl 3-aminonaphthalene-1-carboxylate
In the realm of chemical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. These characteristics govern a molecule's behavior from synthesis and purification to its formulation and pharmacokinetic profile. This guide is dedicated to Ethyl 3-aminonaphthalene-1-carboxylate, a molecule of interest within the broader class of aminonaphthalene derivatives.
It is crucial to preface this guide with a note on the current availability of public data. As of this writing, specific experimental data for Ethyl 3-aminonaphthalene-1-carboxylate is not extensively reported in readily accessible scientific literature. This is not an uncommon scenario for novel or specialized chemical entities. Therefore, this document adopts a dual-pronged approach. Firstly, it provides a consolidated view of the known properties of highly relevant structural analogs to establish a scientifically grounded baseline for estimation. Secondly, and most critically, it furnishes detailed, field-proven experimental protocols for the empirical determination of these essential properties. This empowers the researcher to not only estimate but also to rigorously and accurately characterize this compound in the laboratory.
Part 1: Physicochemical Profile - Knowns and Estimations
The core structure of Ethyl 3-aminonaphthalene-1-carboxylate, featuring a naphthalene core, an amino group, and an ethyl ester, dictates its fundamental chemical nature. The aromatic naphthalene system imparts significant hydrophobicity, while the amino group provides a site for hydrogen bonding and basicity, and the ester group acts as a hydrogen bond acceptor.
Core Molecular Attributes
| Property | Value for Ethyl 3-aminonaphthalene-1-carboxylate (Estimated) | Notes |
| Molecular Formula | C₁₃H₁₃NO₂ | Calculated from structure. |
| Molecular Weight | 215.25 g/mol | Calculated from formula. |
| Appearance | Likely a solid at room temperature. | Based on analogs like 1-naphthylamine and the methyl ester. |
| Melting Point (°C) | ~65-75 | Estimated based on the melting point of the methyl ester analog (69-72 °C). |
| Boiling Point (°C) | > 300 | Estimated based on the boiling point of 1-naphthylamine (301 °C).[1] |
| pKa (of conjugate acid) | 3.0 - 4.0 | Estimated based on the pKa of 1-naphthylamine (~3.4-3.9). The electron-withdrawing ester group would likely decrease the basicity of the amino group. |
| logP (Octanol/Water) | ~3.5 - 4.0 | Estimated based on the calculated XLogP3 of analogs like Ethyl 1-naphthoate (3.8) and N-Ethyl-1-naphthalenamine (3.2).[2][3] |
Comparative Data from Structural Analogs
To provide context for the estimated values, the table below presents experimental data for closely related compounds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Additional Data |
| Methyl 3-aminonaphthalene-1-carboxylate | 88790-90-3 | 201.22 | 69 - 72 | The closest structural analog with reported data. |
| 3-Aminonaphthalene-1-carboxylic acid | 32018-86-3 | 187.19 | Not Reported | The parent acid.[4] |
| 1-Naphthylamine | 134-32-7 | 143.19 | 48 - 50 | The parent amine, providing a baseline for the amino-naphthalene core. |
| Ethyl 1-naphthoate | 3007-97-4 | 200.23 | Not Applicable (Liquid) | Analog without the amino group; provides insight into the contribution of the ethyl naphthoate structure to lipophilicity.[2] |
Expert Insight: The substitution pattern on the naphthalene ring significantly influences properties. The position of the amino and ester groups in the target molecule will affect intramolecular interactions and crystal packing, hence the melting point. The electronic interplay between the electron-donating amino group and the electron-withdrawing carboxylate group will modulate the molecule's polarity, pKa, and ultimately, its solubility profile.
Part 2: Solvent Solubility Profile
A compound's solubility is a critical parameter for its handling, purification, and formulation. For Ethyl 3-aminonaphthalene-1-carboxylate, a qualitative prediction can be made based on the "like dissolves like" principle.
Predicted Solubility
-
High Solubility Expected in:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF). These solvents can interact with the polar amino and ester groups without interfering with the amino group's hydrogen-donating capability.
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform. The large, relatively nonpolar naphthalene core suggests good solubility in these solvents.
-
Alcohols: Ethanol, Methanol. The amino and ester groups can hydrogen bond with alcohols, likely leading to good solubility.
-
-
Moderate to Low Solubility Expected in:
-
Nonpolar Solvents: Hexanes, Toluene. While the naphthalene core is nonpolar, the polar functional groups will limit solubility in highly nonpolar solvents.
-
Water: Very low solubility is expected due to the dominant hydrophobic naphthalene ring. The compound may exhibit slightly increased solubility in acidic aqueous solutions where the amino group is protonated.
-
Experimental Determination of Solubility
To move beyond prediction, empirical measurement is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended for its accuracy and reliability.[5][6]
-
Preparation: Add an excess amount of Ethyl 3-aminonaphthalene-1-carboxylate to a known volume of the desired solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or stirrer for a sufficient duration (typically 24-72 hours) to ensure thermodynamic equilibrium is reached.[5]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. For fine suspensions, centrifugation is recommended to pellet the excess solid.[6]
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is a mandatory step to ensure a particle-free solution.
-
Quantification: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]
-
Causality: HPLC is chosen for its specificity and sensitivity, allowing for accurate quantification even at low concentrations.
-
Validation: A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure the accuracy of the measurement.
-
-
Data Reporting: Express the solubility in standard units, such as mg/mL or mol/L, and always report the temperature at which the measurement was conducted.
Caption: Workflow for the shake-flask solubility determination method.
Part 3: Protocols for Core Physicochemical Parameters
This section provides standardized methodologies for determining the key physicochemical properties of Ethyl 3-aminonaphthalene-1-carboxylate.
Melting Point Determination
The melting point provides a quick, reliable indication of purity. Impurities typically depress and broaden the melting range. The capillary method is standard practice.[7][8]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[9]
-
Initial Rapid Scan (if unknown): Place the capillary in a melting point apparatus (e.g., Mel-Temp). Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.[7][10]
-
Accurate Measurement: Allow the apparatus to cool at least 20 °C below the approximate melting point. Insert a new sample. Heat rapidly to about 20 °C below the approximate melting point, then slow the heating rate to 1-2 °C/min.[10]
-
Recording the Range: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Caption: Standard workflow for capillary melting point determination.
pKa Determination
The pKa value is essential for understanding a compound's ionization state at a given pH, which profoundly impacts its solubility, absorption, and receptor binding. For an amine, the pKa refers to the conjugate acid (R-NH₃⁺). Potentiometric titration is a robust method for this determination.[11]
-
Solution Preparation: Prepare a dilute solution of the compound (e.g., 1 mM) in a suitable solvent system, often a co-solvent like methanol/water to ensure solubility. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[11]
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a jacketed vessel to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.
-
Titration: Place the calibrated pH electrode in the solution. Titrate the solution by making small, incremental additions of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[12]
LogP Determination
The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, a key predictor of its drug-like properties.
-
Phase Preparation: Pre-saturate n-octanol with water and water (or a relevant buffer, e.g., PBS pH 7.4) with n-octanol to ensure thermodynamic equilibrium between the two phases.[13]
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of this solution to a known volume of the other phase in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to facilitate partitioning, then allow the layers to separate completely.[14]
-
Quantification: Carefully sample each phase. Determine the concentration of the compound in both the aqueous and octanol layers using a suitable analytical method like HPLC-UV or LC-MS.[14]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[15]
-
Trustworthiness: This direct measurement of concentration in both phases makes the shake-flask method a self-validating system and the definitive standard for logP.[16]
-
References
-
University of Colorado Boulder. (2013). Experiment 1 - Melting Points. [Link]
-
Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Pharmaceutical Sciences. [Link]
-
Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
ACD/Labs. An Introduction to the Acid Dissociation Constant (pKa). [Link]
-
Unknown. Exp 1 - Melting Points. [Link]
-
Westlab. (2023). Measuring the Melting Point. [Link]
-
Kruve, A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. [Link]
-
University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Unknown. (2021). experiment (1) determination of melting points. [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]
-
PubChem. Ethyl 1-naphthoate. [Link]
-
PubChem. N-Ethyl-1-naphthalenamine. [Link]
-
ChemBK. 1-Naphthylamine. [Link]
-
NextSDS. ethyl 3-aminonaphthalene-2-carboxylate — Chemical Substance Information. [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. Ethyl 1-naphthoate | C13H12O2 | CID 76364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Ethyl-1-naphthalenamine | C12H13N | CID 67043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Aminonaphthalene-1-carboxylic acid 96% | CAS: 32018-86-3 | AChemBlock [achemblock.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. westlab.com [westlab.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. enamine.net [enamine.net]
- 15. acdlabs.com [acdlabs.com]
- 16. encyclopedia.pub [encyclopedia.pub]
